molecular formula C15H13Br2NO4 B15022489 2,4-dibromo-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}benzene-1,3-diol

2,4-dibromo-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}benzene-1,3-diol

Cat. No.: B15022489
M. Wt: 431.08 g/mol
InChI Key: VNHBIMXVOHPTQE-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}benzene-1,3-diol is an organic compound with a complex structure that includes bromine, methoxy, and imino groups

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2,4-Dibromo-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}benzene-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and imino groups allow it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}benzene-1,3-diol is unique due to its specific combination of bromine, methoxy, and imino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H13Br2NO4

Molecular Weight

431.08 g/mol

IUPAC Name

2,4-dibromo-6-[(3,4-dimethoxyphenyl)iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C15H13Br2NO4/c1-21-11-4-3-9(6-12(11)22-2)18-7-8-5-10(16)15(20)13(17)14(8)19/h3-7,19-20H,1-2H3

InChI Key

VNHBIMXVOHPTQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=CC(=C(C(=C2O)Br)O)Br)OC

Origin of Product

United States

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